copper;1,4,8,11-tetrazacyclotetradecane
Description
Significance of Cyclam as a Macrocyclic Ligand in Copper Coordination Chemistry
The compound 1,4,8,11-tetrazacyclotetradecane, or cyclam, is a 14-membered tetraamine (B13775644) macrocycle that forms exceptionally stable complexes with a variety of metal ions, including copper(II). rsc.orgwikipedia.org The significance of cyclam in copper coordination chemistry stems from several key factors:
The Macrocyclic Effect : Macrocyclic ligands like cyclam exhibit a higher affinity for metal ions compared to their acyclic counterparts. wikipedia.org This phenomenon, known as the macrocyclic effect, results in the formation of complexes with high thermodynamic stability. This stability is attributed to a combination of entropic effects and the pre-organized structure of the ligand, which requires minimal conformational change upon coordination. wikipedia.orgnih.gov
Kinetic Inertness : Copper(II) cyclam complexes are not only thermodynamically stable but also kinetically inert, meaning they are resistant to dissociation or ligand exchange in solution. nih.gov This property is crucial for applications where the complex must remain intact under specific conditions, such as in biological systems. nih.gov
Structural Versatility : The cyclam ligand coordinates to the copper(II) ion through its four nitrogen donor atoms. The flexibility of the 14-membered ring, which features alternating five- and six-membered chelate rings when complexed, allows for the formation of several diastereomers depending on the orientation of the N-H groups. wikipedia.orgacs.org The structure of the resulting complex can be influenced by factors such as the presence of functional groups on the cyclam ring or the coordination of other ligands. acs.orgrsc.org For instance, N-alkylation of the cyclam ring can significantly impact the stereochemistry and metal-donor interaction of the resulting complex. researchgate.net
Jahn-Teller Distortion : As a d⁹ metal ion, copper(II) in its complexes is subject to Jahn-Teller distortion. nih.govscispace.com In Cu(II) cyclam complexes, this typically results in an elongation of the axial bonds and a compression of the equatorial bonds, leading to a distorted octahedral or square-based pyramidal geometry. nih.govscispace.com The orientation of this distortion can vary, demonstrating the structural flexibility of the cyclam framework. nih.govscispace.comrsc.org
The table below summarizes key properties of the cyclam ligand in copper coordination.
| Property | Significance in Copper Coordination |
| Macrocyclic Nature | Leads to the "macrocyclic effect," resulting in complexes with high thermodynamic stability. wikipedia.orgnih.gov |
| Tetraamine Donor Set | The four nitrogen atoms provide a strong and favorable coordination environment for the Cu(II) ion. |
| Kinetic Stability | Complexes are resistant to dissociation, which is critical for applications in various media. nih.gov |
| Structural Flexibility | Allows for the formation of multiple stable configurations and isomers. rsc.orgacs.org |
Overview of Copper(II) Cyclam Complex Research Landscape and Key Areas of Investigation
Research into copper(II) cyclam complexes is extensive and multidisciplinary, driven by the unique stability and structural properties of these compounds. Key areas of investigation include:
Radiopharmaceutical Development : A major focus of research is the use of copper(II) cyclam complexes in nuclear medicine, particularly for Positron Emission Tomography (PET) imaging. nih.govresearchgate.net The radioisotope copper-64 (⁶⁴Cu), with its suitable half-life (12.7 hours) and decay characteristics, is often chelated by cyclam or its derivatives. nih.govresearchgate.net These ⁶⁴Cu-labeled complexes can be attached to biomolecules to target specific tissues or disease sites, such as tumors. nih.govmdpi.comrdworldonline.com Research aims to develop bifunctional chelators that bind ⁶⁴Cu with high stability in vivo to prevent the release of the radioisotope. nih.govacs.org
Electrochemical Properties : The redox behavior of copper(II) cyclam complexes is another significant area of study. Techniques like cyclic voltammetry are used to investigate the Cu(II)/Cu(I) redox system. rsc.orgnih.gov Understanding these electrochemical properties is important for applications in catalysis and for predicting the stability of the complexes under different electronic conditions. rsc.orgacs.org
Catalytic Applications : Copper(II) cyclam complexes have been explored as catalysts in various organic reactions. Their stability and defined coordination environment make them suitable for promoting reactions such as allylic oxidations and Chan-Lam coupling reactions, which are important for forming carbon-nitrogen bonds. mdpi.comunicam.it
Biomedical and Therapeutic Research : Beyond imaging, there is interest in the potential therapeutic applications of these complexes. Studies have investigated the antitumor and antibacterial activities of certain copper(II) cyclam derivatives. bg.ac.rsdergipark.org.tr Research in this area explores how these complexes interact with biological molecules like DNA. dergipark.org.tr
The following table outlines the main research areas and their objectives.
| Research Area | Primary Objectives | Key Techniques |
| Radiopharmaceuticals | Development of stable ⁶⁴Cu-labeled complexes for PET imaging of cancer and other diseases. nih.govunife.itiaea.org | Radiolabeling, in vivo stability studies, PET/CT imaging. acs.org |
| Structural Analysis | Elucidation of the precise 3D structure, including isomerism and the effects of ligand modification. scispace.comrsc.orgnih.gov | X-ray Crystallography, Spectroscopic Methods (EPR, UV-vis). acs.orgacs.org |
| Electrochemistry | Investigation of the redox potentials and electron transfer properties of the complexes. rsc.org | Cyclic Voltammetry. nih.govacs.org |
| Catalysis | Use as catalysts for organic synthesis, such as oxidation and coupling reactions. mdpi.com | Reaction yield analysis, spectroscopic characterization. |
| Biomedical Applications | Exploration of potential as therapeutic agents, including antitumor and antimicrobial activities. dergipark.org.tr | Cell viability assays (e.g., MTT test), DNA cleavage studies. dergipark.org.tr |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H24CuN4 |
|---|---|
Molecular Weight |
263.87 g/mol |
IUPAC Name |
copper;1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C10H24N4.Cu/c1-3-11-7-9-13-5-2-6-14-10-8-12-4-1;/h11-14H,1-10H2; |
InChI Key |
LXENXYBNGDTDRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCNCCNC1.[Cu] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Copper Ii Cyclam Systems
Direct Synthesis Approaches for Copper(II) Cyclam Precursors
The direct synthesis of copper(II) cyclam complexes is fundamental to accessing a wide array of more complex and functionalized systems. These methods focus on the efficient complexation of the copper(II) ion by the pre-formed cyclam ligand under various conditions.
Solution-Phase Synthesis Routes and Optimization
Solution-phase synthesis is the most common and versatile method for preparing copper(II) cyclam complexes. This approach typically involves the reaction of a copper(II) salt with the cyclam ligand in a suitable solvent. The choice of solvent, copper salt, and reaction conditions such as temperature and pH are critical for optimizing the yield and purity of the desired complex.
Researchers have synthesized new cyclam-based copper(II) complexes by reacting a trans-disubstituted cyclam derivative with copper(II) acetate (B1210297) monohydrate in methanol (B129727), achieving very high yields. unl.pt In another example, copper(II) complexes of various C-functionalized cyclam derivatives were prepared in water at 80 °C to ensure the complete formation of the complexes. chemrxiv.org For more constrained, cross-bridged cyclam ligands, more drastic conditions such as refluxing in water at a controlled pH of 7–8 are necessary for complexation. chemrxiv.org The reaction of the ligand and one equivalent of a copper(II) salt, like copper(II) chloride dihydrate or copper(II) nitrate (B79036) trihydrate, in methanol heated under reflux for a period of hours is a common strategy. academie-sciences.fr The progress of the complexation is often indicated by a color change in the solution. academie-sciences.fr
The synthesis of a metallomesogen containing a Cu(II)-cyclam unit involved a metathesis reaction where a copper precursor was dissolved in a heated ethanolic suspension, followed by the addition of cyclam. The reaction was conducted at 70 °C for 45 minutes. ajol.info Similarly, complexes with N-pendant arms have been produced by reacting the functionalized ligand with copper(II) salts at reflux in methanol. nih.govscispace.com
| Ligand | Copper(II) Salt | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| H2(4-CF3PhCH2)2Cyclam | Cu(CH3COO)2·H2O | Methanol | Room Temperature, 4h | Very High | unl.pt |
| C-functionalized cyclams | Not specified | Water | 80 °C | Not specified | chemrxiv.org |
| Cross-bridged cyclam (1) | Cu(NO3)2·3H2O | Methanol | Reflux, 2h | Not specified | academie-sciences.fr |
| Cross-bridged cyclam (2) | CuCl2·2H2O | Methanol | Reflux, 2h | Not specified | academie-sciences.fr |
| Cyclam | [Cu2(X)4(EtOH)2]·2H2O (X = 4-BrC6H4COO-) | Ethanol | 70 °C, 45 min | 57.7% | ajol.info |
Templated and Hydrothermal Synthesis Techniques for Hybrid Materials
Templated synthesis utilizes a metal ion not only as a component of the final product but also to direct the formation of the macrocyclic ligand around it. This "template effect" is crucial in the synthesis of cyclam itself, often using nickel(II) or copper(II) to organize the precursor fragments into the 14-membered ring. iupac.org For instance, a labile metal center like Ni(II) or Cu(II) can be used to template the reaction between an open-chain tetramine (B166960) and a locking fragment in the presence of formaldehyde (B43269) and a base, yielding a cyclam-like macrocycle in a one-pot reaction. iupac.org
Hydrothermal synthesis is a method that employs water or other solvents under high temperature and pressure to crystallize materials. While this technique is widely used for the synthesis of coordination polymers and metal-organic frameworks (MOFs), specific examples focusing on the creation of copper(II) cyclam-based hybrid materials are less common in the literature. The technique is more generally applied to create hybrid nanostructures, such as polypyrrole-coated copper nanowires, where the conditions facilitate the formation of complex, multi-component materials. tntconf.org
Functionalization and Derivatization Strategies for Copper(II) Cyclam Ligands
Modifying the cyclam ligand by adding functional groups to its nitrogen or carbon atoms is a key strategy for tuning the properties of the resulting copper(II) complexes. These modifications can alter the complex's stability, solubility, and ability to be conjugated to other molecules.
N-Functionalized Cyclam Copper Complexes
N-functionalization involves attaching pendant arms to one or more of the secondary amine nitrogen atoms of the cyclam ring. This is a widely used approach to create bifunctional chelators. nih.gov For example, 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (H₄TETA), a cyclam derivative with four N-pendant acetate groups, is a common chelator for copper(II). nih.gov The addition of these carboxylic acid groups can increase the stability of the copper complex by forming a six-coordinate species where two of the pendant arms coordinate to the metal center. nih.gov
The synthesis of N-functionalized ligands often requires multi-step procedures that may involve selective protection of the amine groups to control the degree and position of substitution. iupac.org A common synthetic route for an N-carboxymethyl side-bridged cyclam involves alkylation with tert-butyl bromoacetate, followed by reduction and acidic hydrolysis. nih.govscispace.com The resulting functionalized ligand can then be complexed with a copper(II) salt. nih.govscispace.com
| N-Functional Group | Synthetic Strategy | Key Reagents | Reference |
|---|---|---|---|
| Carboxymethyl | Alkylation of side-bridged cyclam intermediate, followed by reduction and hydrolysis | tert-butyl bromoacetate, NaBH4, HCl | nih.govscispace.com |
| Acetate (TETA) | Alkylation of cyclam with four acetate groups | Not specified in detail | nih.gov |
| 4-CF3-benzyl | Direct alkylation of cyclam | 4-(Trifluoromethyl)benzyl chloride | unl.pt |
| Pyridine (pendant) | Template synthesis using isonicotinamide (B137802) as a locking fragment | Formaldehyde, triethylamine, Ni(II) or Cu(II) salt | iupac.org |
C-Functionalized Cyclam Copper Complexes
C-functionalization, the introduction of substituents onto the carbon backbone of the cyclam ring, is more challenging than N-functionalization. chemrxiv.org It typically requires building the functional group into one of the precursors before the macrocyclization step. chemrxiv.org A versatile method involves using a bisaminal template for the synthesis of a cyclam bearing a hydroxyethyl (B10761427) chain (EtOH-cyclam). chemrxiv.org This approach allows for the efficient, two-step synthesis of the C-functionalized ligand without the need for chromatographic purification. chemrxiv.org
Once the C-functionalized ligand is prepared, complexation with copper(II) proceeds via standard solution-phase methods. For instance, a series of C-functionalized cyclams, including those with a hydroxyethyl group, were complexed with copper(II) by heating in water at 80 °C. chemrxiv.org The structural impact of these non-coordinating C-hydroxyethyl functionalities on the resulting copper complexes has been a subject of detailed study, revealing that the C-functionalization does not significantly alter the geometry of the copper(II) complex compared to the unsubstituted analogue. researchgate.net
Solid-State and Supported Synthesis of Copper(II) Cyclam Assemblies
While solution-phase synthesis is dominant, solid-state methods offer alternative routes to copper(II) cyclam complexes. Mechanochemistry, which involves grinding solid reactants together, has been used to prepare a cyclam-based iron(III) complex quantitatively and has been presented as a viable method for related copper complexes. unl.ptrsc.org This solvent-free approach can be more environmentally friendly and efficient.
The immobilization of copper(II) cyclam complexes onto solid supports is another important synthetic strategy, creating heterogeneous catalysts or materials for specific applications. Although detailed examples for copper(II) cyclam are limited, the general approach involves functionalizing a solid support, such as silica (B1680970) gel, with a group capable of binding the complex. nih.gov For example, copper(II) complexes have been supported on functionalized silica for use in catalysis, a strategy that could be adapted for cyclam-based systems. nih.gov
Immobilization on Mesoporous Materials (e.g., SBA-16)
The immobilization of copper(II) cyclam complexes onto mesoporous silica, such as SBA-16, represents a significant strategy for creating robust and reusable catalytic systems. The high surface area and ordered pore structure of SBA-16 provide an ideal support for anchoring the copper complex, preventing agglomeration and enhancing catalytic efficiency.
One synthetic approach involves tethering a cyclam complex within the mesopores of SBA-16 to serve as a precursor for accommodating copper cations. In a typical synthesis, the SBA-16 support material is first prepared. Subsequently, the functionalization is carried out by refluxing the silica with a cyclam-containing silane (B1218182) agent in a solvent like acetonitrile. This step grafts the cyclam moieties onto the pore surfaces. The resulting material, Cyclam-SBA-16, is then treated with a copper salt to introduce Cu(II) ions into the immobilized cyclam units. A final calcination step can be used to remove the organic cyclam ligand, generating highly dispersed copper oxide nanoparticles within the SBA-16 matrix. researchgate.net
Characterization of the resulting materials confirms the successful immobilization. Techniques such as Near-Infrared (NIR) spectroscopy and Thermogravimetric Analysis (TGA) are used to verify the presence of the copper cyclam complex within the SBA-16 structure. researchgate.net X-ray Diffraction (XRD) patterns are employed to ensure that the ordered mesoporous structure of the SBA-16 support is maintained throughout the functionalization and immobilization process. researchgate.netresearchgate.net The resulting Cu(II)-Cyclam-SBA-16 material has demonstrated effectiveness as a catalyst, for instance, in the oxidation of cyclohexene (B86901). researchgate.net
| Parameter | Description | Reference |
|---|---|---|
| Support Material | SBA-16 mesoporous silica | researchgate.net |
| Immobilization Strategy | Tethering of a cyclam complex into SBA-16 mesopores followed by introduction of Cu(II) ions. | researchgate.net |
| Intermediate Product | Cyclam-SBA-16 | researchgate.net |
| Final Product (before calcination) | Cu(II)-Cyclam-SBA-16 | researchgate.net |
| Characterization Techniques | X-ray Diffraction (XRD), Near-Infrared (NIR) Spectroscopy, Thermogravimetric Analysis (TGA) | researchgate.netresearchgate.net |
| Structural Confirmation | XRD confirms the retention of the ordered mesoporous structure of SBA-16 after immobilization. | researchgate.net |
| Complex Confirmation | NIR and TGA confirm the successful immobilization of the copper cyclam complex. | researchgate.net |
Integration into Zeolitic Frameworks (e.g., SAPO STA-7)
The integration of copper(II) cyclam into zeolitic frameworks, such as the silicoaluminophosphate SAPO STA-7, is achieved through a "co-templating" approach during hydrothermal synthesis. conicet.gov.ar In this method, the copper cyclam complex acts as a structure-directing agent (SDA), or 'template', in conjunction with another template molecule, to guide the crystallization of the specific zeolite structure.
For the synthesis of Cu-SAPO STA-7, copper cyclam and tetraethylammonium (B1195904) (TEA+) are used as co-templates. conicet.gov.ar The SAPO STA-7 framework is characterized by two distinct types of cages, a larger 'B' cage and a smaller 'A' cage. The synthesis demonstrates that the copper-cyclam cations and TEA+ cations selectively act as co-templates for these two different cage types, directing the formation of the desired framework. The synthesis is performed under hydrothermal conditions, and the resulting solid contains the organic templates within its pores. conicet.gov.ar
Subsequent calcination of the as-prepared material in flowing oxygen removes the organic templates (cyclam and TEA+), leaving behind Cu(II) ions integrated into the SAPO STA-7 framework. conicet.gov.ar The final material is designated as Cu(II),H-SAPO STA-7. Characterization using techniques such as UV-visible spectroscopy, Electron Spin Resonance (ESR), and X-ray diffraction confirms the integrity of the complex during synthesis and the location of the Cu2+ cations after calcination. conicet.gov.ar Rietveld analysis of diffraction data shows that the Cu2+ ions are distributed over four distinct sites within the STA-7 structure. conicet.gov.ar This synthetic route provides an efficient method for producing copper-containing SAPO catalysts without the need for a separate aqueous Cu2+ ion-exchange step. conicet.gov.ar
| Parameter | Description | Reference |
|---|---|---|
| Zeolitic Framework | SAPO STA-7 (Silicoaluminophosphate) | |
| Synthetic Strategy | Co-templating route via hydrothermal crystallization | conicet.gov.ar |
| Co-templates (SDAs) | Copper cyclam ([Cu(cyclam)]2+) and Tetraethylammonium (TEA+) | |
| Role of Templates | Copper cyclam templates the larger 'B' cages; TEA+ templates the smaller 'A' cages. | |
| Post-synthesis Treatment | Calcination in flowing oxygen to remove organic templates. | conicet.gov.ar |
| Final Material | Cu(II),H-SAPO STA-7 | conicet.gov.ar |
| Characterization Techniques | UV-visible spectroscopy, ESR, solid-state MAS NMR, powder and single crystal X-ray diffraction. | conicet.gov.ar |
| Copper Ion Location | Cu2+ cations are located at four distinct sites within the STA-7 structure after calcination. | conicet.gov.ar |
Structural Elucidation and Conformational Analysis of Copper Ii Cyclam Complexes
X-ray Crystallography of Copper(II) Cyclam Complexes and Derivatives
X-ray crystallography has been an indispensable tool for the precise determination of the three-dimensional structures of copper(II) cyclam complexes. This technique provides detailed insights into coordination geometries, bond lengths, and angles, which are fundamental to the complex's stability and reactivity.
Copper(II) cyclam complexes typically exhibit distorted octahedral or square pyramidal coordination geometries. The central copper(II) ion is coordinated by the four nitrogen atoms of the cyclam macrocycle in the equatorial plane. ucl.ac.uk Axial positions are often occupied by solvent molecules or counter-ions. The Cu-N distances in the equatorial plane generally fall in the range of 1.980(6) to 2.16(1) Å. researchgate.net
A significant feature of many copper(II) complexes is the Jahn-Teller distortion, which leads to elongation along one of the axes. researchgate.netnih.govrsc.org In most copper(II) cyclam structures, this distortion occurs along the axis perpendicular to the macrocyclic plane, involving the axial ligands. researchgate.netrsc.org However, in some cases, the elongation is observed across the macrocyclic ring, affecting two trans-N-Cu-N bonds. researchgate.netrsc.org For instance, in two different crystalline forms of a copper(II) complex with 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (H₄TETA), both types of Jahn-Teller distortion have been observed. researchgate.netrsc.org
The coordination geometry can be further influenced by the nature of the substituents on the cyclam ring and the coordinating anions. For example, in complexes with N-pendant arms, these arms can coordinate to the copper center, leading to five- or six-coordinate species. nih.govrsc.org In a study of a copper(II) complex with a side-bridged cyclam derivative bearing an ester N-pendant arm, a distorted square-based pyramidal geometry was observed, with the four ring nitrogens forming a distorted square plane and the ester carbonyl oxygen occupying the apical position. researchgate.net
Below is a table summarizing selected bond parameters for representative copper(II) cyclam complexes.
| Complex | Coordination Geometry | Equatorial Cu-N Bond Lengths (Å) | Axial Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| [Cu(cyclam)(DMF)₂]²⁺ | Tetragonally Distorted Octahedral | 2.021(2) - 2.047(2) | Cu-O: 2.506(2) | ucl.ac.uk |
| Cu(H₂TETA) (Form A) | Distorted Octahedral | Cu-N1: 2.06(1), Cu-N2: 2.16(1) | Cu-O: 2.27(1) | researchgate.net |
| Cu(H₂TETA) (Form B) | Distorted Octahedral | Cu-N1: 2.002(2), Cu-N2: 2.378(2) | Cu-O: 2.020(2) | researchgate.net |
| [Cu(side-bridged cyclam-ester)]²⁺ | Distorted Square Pyramidal | 1.980(6) - 2.063(6) | Cu-O: 2.414(5) | researchgate.net |
The coordination of substituted cyclam ligands to a metal center can result in several diastereoisomers, depending on the relative orientation of the substituents on the nitrogen atoms with respect to the coordination plane. Among the possible configurations, the trans-I and trans-III isomers are commonly observed for copper(II) complexes. In the trans-I configuration, all substituents are on the same side of the macrocyclic plane, while in the trans-III configuration, they are on opposite sides. nih.gov
The trans-III isomer is generally considered to be the most thermodynamically stable configuration. ucl.ac.uknih.govgla.ac.uk However, the trans-I isomer can also be formed, often as a kinetically favored product. nih.gov The specific isomer obtained can be influenced by the reaction conditions and the nature of the substituents. For instance, two distinct isomers of a bis(ferrocenylmethyl)-cyclam copper(II) complex were isolated: a type I isomer (analogous to trans-I) and a type III isomer (analogous to trans-III). nih.gov
Isomerization between different configurations can be induced by thermal or electrochemical stimuli. nih.gov In the case of the bis(ferrocenylmethyl)-cyclam copper(II) complex, a reductively induced isomerization from the trans-I to the trans-III form was observed to be very fast, whereas thermal isomerization was slow. nih.gov The interconversion of isomers can also be influenced by pH. acs.org
The following table provides an overview of common diastereoisomeric configurations of copper(II) cyclam complexes.
| Isomer | Substituent Orientation | Relative Stability | Observed in | Reference |
|---|---|---|---|---|
| trans-I | Substituents on the same side of the N4 plane | Kinetically favored | [Cu(bis(ferrocenylmethyl)-cyclam)]²⁺ | nih.gov |
| trans-III | Substituents on opposite sides of the N4 plane | Thermodynamically stable | [Cu(bis(ferrocenylmethyl)-cyclam)]²⁺, [Cu(DMC)(Cl)₂] | nih.govchemrxiv.org |
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, has been observed in copper(II) cyclam complexes. These different crystalline forms, or polymorphs, can exhibit distinct physical properties. The formation of a particular polymorph can be influenced by factors such as the solvent system used for crystallization and the presence of different counter-ions. researchgate.net
A notable example is the Cu(H₂TETA) complex, which crystallizes in two different forms, each exhibiting a different Jahn-Teller distortion. researchgate.netrsc.org The crystal packing in these structures is influenced by the presence of water molecules, which participate in extensive hydrogen-bonding networks. researchgate.net
The crystal packing of copper(II) cyclam complexes is often dictated by a combination of factors, including the shape of the complex, the nature of the counter-ions, and the presence of solvent molecules. In the absence of strong intermolecular interactions like hydrogen bonding, the packing is primarily governed by van der Waals forces. However, in many cases, hydrogen bonding plays a crucial role in directing the crystal packing and the formation of higher-order structures. ucl.ac.uk For example, in the crystal structure of Cu(cyclam)(DMF)₂₂, the PF₆⁻ anions mediate between the complex cations through hydrogen bonding, leading to a polymeric structure. figshare.com
Supramolecular Architecture through Hydrogen Bonding and Intermolecular Interactions
The solid-state structures of copper(II) cyclam complexes are often characterized by the formation of intricate supramolecular architectures, which are assembled through a variety of non-covalent interactions, with hydrogen bonding being particularly prominent.
Hydrogen bonding plays a pivotal role in the solid-state structures of many copper(II) cyclam complexes. The secondary amine groups of the cyclam ligand are effective hydrogen bond donors, while counter-ions (such as nitrates, perchlorates, and halides) and solvent molecules (like water and methanol) can act as hydrogen bond acceptors. ucl.ac.uk These interactions contribute significantly to the stability of the crystal lattice. ucl.ac.uk
In complexes with pendant arms containing functional groups such as carboxylates or hydroxyls, these groups can also participate in hydrogen bonding, further influencing the supramolecular assembly. researchgate.net The presence of hydrogen-bonding chelate rings, formed by axial donor ligands, suitable anions, and the secondary amines of the macrocycle, can be crucial for the stabilization of axial ligands to the central copper(II) ion. ucl.ac.uk
The directional nature of hydrogen bonds in copper(II) cyclam complexes often leads to the formation of extended supramolecular networks in one, two, or three dimensions.
One-Dimensional Networks: Linear chains are a common motif in the supramolecular chemistry of copper(II) cyclam complexes. These can be formed through hydrogen bonding between the complex cations and bridging anions. For instance, in some structures, complex units are linked into one-dimensional chains through hydrogen bonds involving the N-H groups of the cyclam, counter-ions, and water molecules.
Two-Dimensional Networks: The extension of hydrogen bonding in two directions can lead to the formation of sheets or layers. In the crystal structure of a copper(II) complex with a polymethylene-linked bis(amidino-O-alkylurea) ligand, one-dimensional chains of alternating cations and halide anions are further linked into two-dimensional sheets through hydrogen bonding involving solvent molecules.
Coordination Chemistry and Electronic Structure of Copper Ii Cyclam
Metal-Ligand Bonding and Orbital Interactions
The stability and structure of the copper(II) cyclam complex are dictated by the powerful interactions between the metal d-orbitals and the nitrogen donor atoms of the macrocycle. This fundamental bonding is further tunable by the introduction of additional ligands in the axial positions.
Nature of Copper-Nitrogen Bonds within the Macrocycle
The four secondary amine nitrogen atoms of the cyclam ligand form robust sigma (σ) bonds with the copper(II) ion in the equatorial plane. These Cu-N bonds are predominantly covalent, resulting from the donation of electron density from the nitrogen lone pair orbitals into the vacant dₓ²-y² and 4s orbitals of the copper ion. The pre-organized structure of the cyclam macrocycle enhances the stability of the complex through the chelate and macrocyclic effects, leading to a thermodynamically stable and kinetically inert [Cu(cyclam)]²⁺ unit. The conformation of the chelate rings, typically the stable trans-III isomer, optimizes the orbital overlap for strong bonding.
Influence of Axial Ligands on the Coordination Environment
While the cyclam ligand firmly establishes the square-planar base, the copper(II) ion's coordination sphere can be expanded through the binding of one or two ligands along the axial (z-axis) positions. This results in five-coordinate (square-pyramidal) or six-coordinate (tetragonally distorted octahedral) geometries. These axial ligands, which are typically more weakly bound than the equatorial nitrogen atoms, have a profound impact on the electronic and structural properties of the complex.
The interaction with axial ligands lengthens the axial bonds and can cause a slight weakening and elongation of the in-plane Cu-N bonds. The strength of the axial ligand's donor capacity directly modulates the electronic environment of the copper center. Stronger axial donors increase the electron density on the metal, which can be observed through shifts in spectroscopic and redox properties. The table below illustrates how different axial ligands affect the coordination geometry.
| Axial Ligand (X) | Coordination Geometry | Typical Cu-X Bond Length (Å) |
| None | Square-planar | N/A |
| H₂O | Square-pyramidal / Octahedral | 2.3 - 2.5 |
| Cl⁻ | Square-pyramidal / Octahedral | 2.7 - 2.9 |
| NCS⁻ | Square-pyramidal / Octahedral | 2.6 - 2.8 |
| N₃⁻ | Square-pyramidal / Octahedral | 2.5 - 2.7 |
Note: The final geometry depends on factors such as the counter-ion and solid-state packing forces. The data represents typical ranges.
Electronic Configuration and Resulting Spectroscopic Signatures
The d⁹ electronic configuration of the copper(II) ion is central to the unique characteristics of its cyclam complexes. This configuration is inherently unstable in highly symmetric environments, leading to predictable geometric distortions and distinct spectroscopic and magnetic behaviors.
Manifestations of Jahn-Teller Distortion in Copper(II) Cyclam Systems
The strong equatorial field imposed by the cyclam ligand inherently creates this tetragonally distorted environment. The d-orbitals are split in energy, with the dₓ²-y² orbital, containing the unpaired electron, being the highest in energy. This electronic structure gives rise to a characteristic broad, asymmetric absorption band in the visible region of the electronic spectrum, corresponding to d-d transitions.
Spin States and Magnetic Properties in Mono- and Polymetallic Systems
A single copper(II) ion possesses one unpaired electron, resulting in a spin state of S = 1/2. Consequently, mononuclear copper(II) cyclam complexes are paramagnetic, exhibiting a magnetic moment close to the spin-only value of 1.73 Bohr magnetons (μB).
Advanced Spectroscopic Characterization Techniques for Copper Ii Cyclam
Vibrational Spectroscopy (IR, Raman) for Functional Group and Coordination Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the coordination environment of the [Cu(cyclam)]²⁺ complex. By analyzing the vibrational modes of the molecule, researchers can confirm the ligand's structure and understand how it changes upon coordination to the copper(II) ion. nih.govd-nb.info
Gas-phase infrared multiple photon dissociation (IRMPD) spectroscopy has been used to obtain the fingerprint IR spectra of mass-isolated [Cu(cyclam)]²⁺ ions. nih.gov The experimental spectrum for the dication is accurately reproduced by theoretical calculations for the stable trans-III isomer. nih.gov Key vibrational bands can be assigned to specific molecular motions, providing a detailed picture of the complex's structure. For instance, high-frequency bands between 1400 and 1500 cm⁻¹ are attributed to the bending vibrations of the CH₂ and NH groups within the cyclam ring. nih.gov A particularly intense and broad feature centered around 1019 cm⁻¹ is composed of multiple unresolved transitions, which include the C–N and C–C stretching modes, as well as N–H rocking modes. nih.gov These assignments are crucial for confirming the integrity of the macrocyclic framework and the coordination of the nitrogen atoms to the copper center.
Comparative studies between the oxidized [Cu(cyclam)]²⁺ and the reduced [Cu(cyclam)]⁺ species show sensitive shifts in the vibrational bands, indicating that IR spectra are diagnostic for the oxidation state of the copper ion. nih.gov Despite the change in oxidation state from Cu(II) to the closed-shell Cu(I), the square-planar geometry of the complex is retained upon charge reduction. nih.gov
| Vibrational Mode | Wavenumber (cm⁻¹) | Source |
| CH₂ and NH bending | 1400 - 1500 | nih.gov |
| C–N stretching, C–C stretching, N–H rocking | ~1019 (broad) | nih.gov |
Electronic Spectroscopy (UV-Vis) for d-d Transitions and Charge Transfer Bands
Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, provides valuable information about the electronic transitions within the [Cu(cyclam)]²⁺ complex. For transition metal complexes, the key features in the visible region of the spectrum are typically the d-d transitions, which involve the excitation of an electron from a lower-energy d-orbital to a higher-energy d-orbital on the metal center.
In the case of [Cu(cyclam)]²⁺ and its derivatives, which feature a d⁹ copper(II) ion in a square-planar or distorted octahedral environment, broad d-d absorption bands are observed. bch.rochemrxiv.org These bands for various copper(II) cyclam-type complexes are typically found in the range of 507 to 628 nm. chemrxiv.org The position and intensity of these bands are sensitive to the specific geometry of the complex and the nature of any axial ligands, excluding perfectly regular octahedral or tetragonal geometries. chemrxiv.orgresearchgate.net For instance, the d-d transition band for many square-planar copper(II) complexes is observed between 556-600 nm. bch.ro The energy of these transitions provides a direct measure of the ligand field splitting. In addition to d-d bands, more intense charge-transfer (CT) bands can appear in the UV region, arising from the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT).
The UV-Vis spectrum of a modified copper(II) dioxocyclam complex, for example, shows distinct electronic transitions that are dependent on the coordination environment, which can be altered by pH. acs.org This highlights the utility of UV-Vis spectroscopy in studying the solution behavior and coordination plasticity of these complexes.
| Transition Type | Wavelength Range (nm) | Description | Source |
| d-d transitions | 507 - 628 | Broad absorption bands corresponding to electronic transitions within the copper(II) d-orbitals. | chemrxiv.org |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Cu(II) Electronic Structure
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically sensitive to species with unpaired electrons, making it exceptionally well-suited for studying d⁹ Cu(II) complexes like [Cu(cyclam)]²⁺. The EPR spectrum provides precise information about the electronic structure and the immediate coordination environment of the paramagnetic metal center. acs.org
The spectrum is characterized by the g-tensor and the hyperfine coupling tensor (A), which describe the interaction of the unpaired electron with the external magnetic field and with the copper nucleus (I = 3/2), respectively. ethz.ch For Cu(II) complexes with square-planar geometry, the spectra are typically axial, with g-tensor components g∥ > g⊥ > 2.0023, consistent with a dₓ²-y² ground state. mdpi.com
X-band EPR spectra of frozen solutions of Cu(II) complexes with cyclam derivatives exhibit signals characteristic of a single paramagnetic species. chemrxiv.org The spectra show three of the four expected hyperfine lines at low field, which arise from the interaction of the electron spin with the copper nucleus. chemrxiv.org These features allow for the accurate determination of the g∥ and A∥ values. chemrxiv.org The fourth copper line is often obscured by the more intense g⊥ region. chemrxiv.org Superhyperfine splitting, which would arise from coupling to the four coordinated nitrogen atoms of the cyclam ligand, is often not resolved in the spectra of these complexes. chemrxiv.org Analysis and simulation of these spectra yield the principal values of the g and A tensors, which are sensitive indicators of the covalency of the Cu-N bonds and any geometric distortions from a perfect square plane. mdpi.comlibretexts.org
| EPR Parameter | Typical Value Range for Square-Planar Cu(II) | Information Provided | Source |
| g∥ | > g⊥ ≈ 2.04 - 2.08 | Geometry and nature of the ground electronic state (typically dₓ²-y²) | chemrxiv.orgmdpi.com |
| g⊥ | ≈ 2.04 - 2.08 | Geometry and nature of the ground electronic state | chemrxiv.orgmdpi.com |
| A∥ | 150 - 210 x 10⁻⁴ cm⁻¹ | Covalency of in-plane sigma bonds, geometric distortion | chemrxiv.org |
Nuclear Magnetic Resonance (NMR) in Paramagnetic Environments
While NMR spectroscopy is most commonly applied to diamagnetic molecules, it can also be a powerful tool for studying paramagnetic species like [Cu(cyclam)]²⁺. acs.org The presence of the unpaired electron on the Cu(II) center introduces significant challenges, including large chemical shifts (paramagnetic shifts) and rapid nuclear relaxation, which leads to very broad signals. acs.orgnih.gov However, these effects also provide a unique window into the molecular and electronic structure.
Solid-state NMR (ssNMR) has been successfully used to analyze the [Cu(cyclam)]²⁺ complex. researchgate.netresearchgate.net The interaction between the nuclei and the unpaired electron causes strong paramagnetic shifts, moving the ¹H and ¹³C signals far outside the typical diamagnetic chemical shift range. nih.govresearchgate.net For example, ¹H MAS ssNMR spectra for copper complexes can show signals shifted to values as high as 34 and 43 ppm. nih.gov
Assigning these shifted signals requires a combination of experimental techniques and theoretical calculations. rsc.orgrsc.org One-dimensional ¹H and ¹³C spectra, along with two-dimensional correlation experiments like ¹H–¹³C HETCOR, are used to establish connectivity between nuclei. researchgate.netrsc.org Density functional theory (DFT) calculations are often essential to accurately assign the ¹³C signals. researchgate.net Furthermore, the paramagnetic relaxation enhancement can be used to determine distances between the paramagnetic center and various nuclei in the ligand, providing structural information that complements data from X-ray crystallography. researchgate.net
| Nucleus | Observation | Technique | Information Gained | Source |
| ¹H, ¹³C | Large paramagnetic shifts, significant line broadening | Solid-State NMR (ssNMR), 1D and 2D correlation spectroscopy | Signal assignment, structural information, electron-nucleus distances | researchgate.netresearchgate.net |
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Local Environment
X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are high-energy spectroscopic techniques that provide element-specific information about the oxidation state, coordination number, and local geometric structure of the absorbing atom. acs.org
Cu K-edge XAS has been employed to study [Cu(cyclam)]²⁺. acs.org The X-ray Absorption Near Edge Structure (XANES) region of the spectrum is particularly sensitive to the oxidation state and coordination geometry of the copper ion. researchgate.net The main absorption maximum around 8997 eV is indicative of coordination to light atoms like nitrogen or oxygen. researchgate.net A weak pre-edge peak, resulting from the formally forbidden 1s → 3d transition, can be a fingerprint for the d⁹ electronic configuration of Cu(II). researchgate.net
Polarization-dependent XAS studies on thin films of [Cu(cyclam)]²⁺ intercalated into clays (B1170129) like saponite (B12675438) have provided detailed information on the orientation of the complex. acs.orgcapes.gov.br By varying the angle of the incident polarized X-ray beam relative to the film, it is possible to distinguish between electronic transitions within the square plane of the complex (in-plane, xy) and those perpendicular to it (out-of-plane, z). acs.org This analysis confirmed that the square CuN₄ planes of the intercalated complexes are oriented parallel to the silicate (B1173343) layers of the clay. acs.org Furthermore, analysis of the Extended X-ray Absorption Fine Structure (EXAFS) region can yield precise information on the Cu-N bond lengths and the number of coordinating atoms.
| Technique | Region | Information Obtained | Source |
| XAS | XANES (X-ray Absorption Near Edge Structure) | Oxidation state (Cu(II)), coordination environment, molecular orientation (with polarized X-rays) | acs.orgresearchgate.net |
| XAS | EXAFS (Extended X-ray Absorption Fine Structure) | Bond distances (e.g., Cu-N), coordination number | ibm.com |
Electrochemical Properties and Redox Mechanisms of Copper Ii Cyclam Complexes
Cyclic Voltammetry Studies of Copper(II/I) Redox Couples
Cyclic voltammetry (CV) is a powerful technique to investigate the redox behavior of copper(II) cyclam complexes. These studies typically reveal information about the potentials at which the Cu(II)/Cu(I) and sometimes the Cu(I)/Cu(0) redox events occur, as well as the reversibility of these processes.
The electrochemical reduction of the parent [Cu(cyclam)]²⁺ complex and its derivatives is often an irreversible process. For instance, in acetonitrile, the reduction of [Cu(cyclam)]²⁺ shows an irreversible peak at a cathodic peak potential (Epc) of -1.72 V (vs. Ag/Ag⁺), which is attributed to the deposition of metallic copper (Cu(0)) on the electrode surface. This indicates that the electron transfer is accompanied by the decomplexation of the copper ion from the cyclam ligand at the timescale of the CV experiment. The subsequent anodic scan often shows a redissolution peak corresponding to the oxidation of the deposited copper.
In some cases, two distinct one-electron transfer steps can be observed in the cathodic region. For binuclear copper(II) complexes of cyclam derivatives, two irreversible reduction waves can be seen, corresponding to the sequential reduction of the two copper centers. For example, some binuclear complexes exhibit two reduction steps in the range of -0.45 V to -1.40 V. Mononuclear complexes have also been reported to show two redox couples, corresponding to the Cu(II)/Cu(I) and Cu(I)/Cu(0) transitions. For example, a study on a specific mononuclear copper(II) complex revealed a Cu(II)/Cu(I) couple at an E⁰’ of -0.14 V versus Ag/AgCl.
The solvent and supporting electrolyte can significantly influence the observed redox potentials and the reversibility of the electron transfer process. The coordination of solvent molecules to the copper center can alter the stability of the different oxidation states and thus shift the redox potentials.
Interactive Table: Reduction Potentials of Selected Copper(II) Cyclam Complexes Below is an interactive table summarizing the cathodic peak potentials (Epc) for the reduction of various copper(II) cyclam complexes from cyclic voltammetry studies.
| Compound Name | Complex | Epc (V vs. Ag/Ag⁺) | Solvent | Notes |
| Copper;1,4,8,11-tetrazacyclotetradecane | [Cu(cyclam)]²⁺ | -1.72 | Acetonitrile | Irreversible reduction leading to Cu(0) deposition. |
| Copper;1,4,8,11-tetramethyl-1,4,8,11-tetrazacyclotetradecane | [Cu(TMC)]²⁺ | -1.12 | Acetonitrile | Irreversible reduction. |
| Copper;1,8-dimethyl-1,4,8,11-tetrazacyclotetradecane | [Cu(DMC)]²⁺ | -1.14 | Acetonitrile | Irreversible reduction. |
| Binuclear Copper(II) Complex of a trans-disubstituted Cyclam Derivative | [Cu₂L¹a] | -0.45 to -1.40 | Dimethylformamide | Two irreversible one-electron transfers. researchgate.net |
| Mononuclear Copper(II) Complex | [CuL] | -0.14 | Not Specified | Cu(II)/Cu(I) redox couple. researchgate.net |
Electron Transfer Kinetics and Pathways within Cyclam Frameworks
The kinetics and mechanism of electron transfer in copper(II) cyclam complexes are intricate, often involving significant changes in coordination geometry between the preferred square-planar or octahedral geometry of Cu(II) and the tetrahedral geometry favored by Cu(I). These structural rearrangements create an inner-sphere reorganization energy barrier that influences the rate of electron transfer.
A widely accepted model for the electron-transfer reactions of copper macrocyclic complexes is the "dual-pathway square scheme". researchgate.net This mechanism proposes that the electron transfer and the necessary conformational changes of the ligand framework can occur sequentially rather than in a concerted fashion. The model involves stable forms of the Cu(II) (oxidized, O) and Cu(I) (reduced, R) complexes, along with metastable intermediate species (P and Q). These intermediates are thought to possess geometries that are more similar to the stable form of the opposite oxidation state.
The electron transfer can proceed through two main pathways:
Pathway A: The stable Cu(II) complex (O) first undergoes a conformational change to a metastable intermediate (P) with a geometry closer to that of the stable Cu(I) complex. This is followed by the electron transfer to form the stable Cu(I) complex (R).
Pathway B: The stable Cu(II) complex (O) first accepts an electron to form a metastable Cu(I) intermediate (Q) that retains the geometry of the Cu(II) complex. This is followed by a conformational change to the stable Cu(I) complex (R).
The relative rates of the conformational changes and the electron transfer steps determine which pathway is dominant. For many copper macrocyclic complexes, the electron self-exchange rate constants are found to be surprisingly small, which is attributed to the significant reorganizational energy barrier associated with the change in coordination geometry.
Influence of Ligand Substituents and Coordination Environment on Redox Potentials
The redox potential of the Cu(II)/Cu(I) couple in cyclam complexes can be finely tuned by modifying the ligand framework with various substituents. These modifications can alter the electronic properties of the donor atoms and the steric environment around the copper center, thereby stabilizing one oxidation state over the other.
Electronic Effects: Electron-donating and electron-withdrawing groups on the cyclam ring have a predictable effect on the redox potential.
Electron-donating groups , such as alkyl groups (e.g., N-methylation), increase the electron density on the nitrogen donor atoms. This increased electron donation stabilizes the higher oxidation state (Cu(II)) more effectively, making the complex more difficult to reduce. Consequently, the reduction potential becomes more negative (decreases). For example, the reduction potential of [Cu(DMC)]²⁺ (Epc = -1.14 V) is less negative than that of the parent [Cu(cyclam)]²⁺ (Epc = -1.72 V), indicating that N-methylation stabilizes the Cu(I) state or destabilizes the Cu(II) state, making reduction easier. This is in agreement with the general trend that N-methylation stabilizes lower oxidation states. chemrxiv.org
Electron-withdrawing groups , if attached to the cyclam framework, would be expected to have the opposite effect. By decreasing the electron density on the nitrogen atoms, they would destabilize the Cu(II) state, making it easier to reduce and thus shifting the redox potential to more positive values.
N-benzylation of the cyclam ligand has been shown to decrease the stability of the resulting cupric complex. rsc.orgresearchgate.net This can be attributed to steric hindrance that may distort the preferred coordination geometry of the Cu(II) ion.
The introduction of an "oxo" functional group (an amide group replacing a secondary amine in the cyclam ring) significantly increases the stability of the Cu(II) complex. rsc.orgresearchgate.net This increased stability would likely make the complex more difficult to reduce, leading to a more negative redox potential.
The nature of the counter-ion or axially coordinated ligands can also influence the redox potential. For instance, with the same ligand, CuCl complexes generally exhibit a lower redox potential than their CuBr counterparts, indicating that the halide ion has a noticeable effect on the electronic structure of the copper center. cmu.edu
The coordination environment, including the number and type of donor atoms, has a profound impact on the redox potential. For example, there is a clear dependence of the Cu(II)/Cu(I) redox potential on the relative number of nitrogen and sulfur donor atoms in the macrocyclic ligand. This is due to the preference of Cu(II) for amine nitrogen donors and the preference of Cu(I) for thioether sulfur donors. nih.gov
Interactive Table: Influence of Substituents on the Redox Potential of Copper(II) Complexes The following table summarizes the qualitative effects of different ligand modifications on the redox potential of copper cyclam and related complexes.
| Ligand Modification | Effect on Cu(II) Complex Stability | Expected Effect on Cu(II)/Cu(I) Redox Potential |
| N-methylation | Destabilizes Cu(II) relative to Cu(I) | Becomes less negative (easier to reduce) |
| N-benzylation | Decreases stability | Becomes less negative (easier to reduce) |
| "Oxo" functional group | Increases stability | Becomes more negative (harder to reduce) |
| Electron-withdrawing substituents | Decreases stability | Becomes less negative (easier to reduce) |
| Electron-donating substituents | Increases stability | Becomes more negative (harder to reduce) |
This systematic control over the redox properties through ligand design is a key reason for the widespread interest in copper(II) cyclam complexes for a variety of redox-active applications.
Reaction Kinetics and Mechanistic Pathways of Copper Ii Cyclam Complexes
Dissociation Kinetics in Acidic and Aqueous Media
The kinetic inertness of the copper(II) cyclam complex, [Cu(cyclam)]²⁺, is a hallmark of macrocyclic chemistry. Unlike complexes with open-chain ligands, [Cu(cyclam)]²⁺ exhibits remarkable stability in acidic solutions. For instance, the complex is not decomposed in 6 M HCl over a period of several weeks yu.edu.jo. The half-life for its dissociation is reported to be 2.7 days in 1 M HCl at 30°C researchgate.net. This stability is a direct consequence of the macrocyclic effect, which kinetically hinders the dissociation of the metal ion from the ligand's cavity.
The dissociation of copper(II) tetraazamacrocyclic complexes in acidic media is an acid-catalyzed process. The kinetics and mechanism of this process are strongly influenced by the size of the macrocyclic ring rsc.org. Studies on various copper(II) tetraaza-macrocycles have revealed different rate laws depending on the ligand structure rsc.org.
For the dissociation of [Cu( rsc.organeN₄)]²⁺, the rate law is found to be: Rate = (k₁[H⁺]² + k₂[H⁺])[complex] rsc.org
For [Cu( acs.organeN₄)]²⁺, a simpler first-order dependence on acid concentration is observed: Rate = k₃[H⁺][complex] rsc.org
For larger rings like researchgate.netaneN₄ and youtube.comaneN₄, the rate law becomes more complex, indicating a pre-equilibrium step: Rate = k₄[H⁺][complex] / (1 + k₅[H⁺]) rsc.org
This saturation-type kinetics suggests a mechanism involving a rapid protonation pre-equilibrium of the complex, followed by a rate-determining dissociation of the protonated species yu.edu.jo. The general mechanism involves the protonation of one of the coordinated nitrogen atoms, which leads to the unwrapping of the ligand and subsequent attack by solvent molecules, ultimately resulting in the release of the copper(II) ion. The constraints of the cyclic ligand mean that in the monoprotonated intermediate, the distance between the uncoordinated protonated amine group and the metal ion is very small .
In some cases, the dissociation process can be complex, involving multiple steps. For example, the dissociation of a Cu(II) complex with a cyclam derivative featuring N-pendant amide groups (TCEC) in acidic medium occurs in two distinct consecutive reactions. First, the initial blue complex isomerizes to a red intermediate, which then dissociates to the final products, Cu(II) and the protonated ligand yu.edu.joyu.edu.jo.
| Complex | Rate Law | Rate Constants |
|---|---|---|
| [Cu( rsc.organeN₄)]²⁺ | (k₁[H⁺]² + k₂[H⁺])[complex] | k₁ = (5.80 ± 0.24) × 10⁻⁴ dm⁶ mol⁻² s⁻¹ k₂ = (1.19 ± 0.54) × 10⁻⁴ dm³ mol⁻¹ s⁻¹ |
| [Cu( acs.organeN₄)]²⁺ | k₃[H⁺][complex] | k₃ = (7.99 ± 0.07) × 10⁻⁴ dm³ mol⁻¹ s⁻¹ |
| [Cu( researchgate.netaneN₄)]²⁺ | k₄[H⁺][complex] / (1 + k₅[H⁺]) | k₄ = (1.42 ± 0.34) × 10⁻² dm³ mol⁻¹ s⁻¹ k₅ = (9.91 ± 1.65) × 10⁻¹ dm³ mol⁻¹ |
| [Cu( youtube.comaneN₄)]²⁺ | k₄[H⁺][complex] / (1 + k₅[H⁺]) | k₄ = 3.27 ± 1.37 dm³ mol⁻¹ s⁻¹ k₅ = 6.96 ± 2.04 dm³ mol⁻¹ |
Ligand Exchange and Substitution Reaction Mechanisms
Ligand substitution reactions involving copper(II) cyclam complexes are generally slow due to the high kinetic stability of the macrocyclic complex. However, these reactions can occur, particularly if the incoming ligand forms a thermodynamically more stable complex inorgchemres.org.
A study on the substitution reaction between a copper(II) complex of a tridentate Schiff base ligand (salicylaldehyde semicarbazone) and a hexamethyl-substituted cyclam derivative (N₄H₂∙2ClO₄) in DMF revealed a two-step, biphasic process inorgchemres.org. The reaction was monitored spectrophotometrically, observing the change in absorbance as the initial complex (λₘₐₓ ≈ 700 nm) converted to the more stable macrocyclic complex (λₘₐₓ ≈ 515 nm) inorgchemres.org.
First Step (Fast): The first observed rate constant, kₒₑₛ (1), showed a dependence on the concentration of the incoming macrocyclic ligand. This suggests an associative mechanism for the initial step, where the cyclam derivative coordinates to the copper center.
Second Step (Slow): The second rate constant, kₒₑₛ (2), was not significantly affected by the concentration of the incoming ligand. This points to a dissociative step, likely involving the rate-limiting cleavage of the bond between the copper(II) ion and the initial Schiff base ligand, allowing the full encapsulation of the metal by the macrocycle inorgchemres.org.
The proposed mechanism involves a rapid pre-equilibrium or initial attack by the macrocycle, followed by a slower, rate-determining rearrangement and dissociation of the original ligand. The thermodynamic stability of the final [Cu(N₄)]²⁺ complex drives the reaction to completion inorgchemres.org. The introduction of structural constraints to the cyclam framework, such as cross-bridges, can further slow down complexation and ligand exchange rates due to the increased rigidity of the ligand academie-sciences.fr.
Proton-Coupled Electron Transfer (PCET) Mechanisms in Redox Reactions
Proton-coupled electron transfer (PCET) is a crucial mechanism in the redox chemistry of many metal complexes, including copper(II) cyclam. This process involves the concerted transfer of an electron and a proton. In the context of copper(II) cyclam, PCET pathways are particularly relevant in electrocatalytic reactions.
The electrocatalytic reduction of carbon dioxide (CO₂) by copper(II) cyclam derivatives is a prime example. While [Cu(II)(cyclam)]²⁺ can catalyze CO₂ reduction, its efficiency is hampered by demetalation upon reduction to the unstable Cu(I) state researchgate.netresearchgate.net. However, mechanistic studies suggest that the functionalization of CO₂ likely proceeds through an outer-sphere electron-transfer mechanism. Theoretical calculations indicate that a concerted proton-coupled electron transfer is the most feasible route for this process researchgate.net.
In a different system involving a constrained dioxocyclam-based macrobicycle, a pH-driven molecular reorganization of the copper(II) complex was observed acs.org. This process involves the reversible switching of the copper ion's coordination environment from a four-coordinate to a five-coordinate geometry. This conversion is triggered by the deprotonation of an amide group within the ligand framework, highlighting the intimate link between proton transfer and the electronic/structural properties of the complex acs.org. While not a redox reaction in itself, this pH-driven change demonstrates how protonation states can control the structure and reactivity of the copper center, a fundamental concept in PCET.
Self-Accelerating and Self-Decelerating Kinetic Profiles
While the terms "self-accelerating" (autocatalytic) and "self-decelerating" are not commonly used to describe the kinetics of copper(II) cyclam itself, the dissociation kinetics of its derivatives in acidic media can exhibit complex profiles that lead to a deceleration in the rate's dependence on reactant concentration. This is particularly evident in reactions that follow "saturation kinetics" yu.edu.jo.
Saturation kinetics are observed when the reaction rate initially increases with the concentration of a reactant (e.g., H⁺) but then plateaus and becomes independent of that reactant's concentration at higher levels. This behavior can be considered a form of self-deceleration, as the reaction does not accelerate proportionally with the increasing concentration of the catalyst.
This kinetic profile is described by the rate law seen in the dissociation of larger-ring copper(II) tetraazamacrocycles: Rate = k₄[H⁺][complex] / (1 + k₅[H⁺]) rsc.org
Mechanism: This rate law is consistent with a two-step mechanism:
Rapid Pre-equilibrium: The copper complex ([CuL]²⁺) undergoes a rapid, reversible protonation to form a protonated intermediate ([CuHL]³⁺). [CuL]²⁺ + H⁺ ⇌ [CuHL]³⁺ (with equilibrium constant K = k₅)
Rate-Determining Step: The protonated intermediate slowly dissociates to products. [CuHL]³⁺ → Cu²⁺(aq) + HL⁺ (with rate constant k)
At low acid concentrations ([H⁺]), the denominator (1 + k₅[H⁺]) is approximately 1, and the rate is first-order with respect to [H⁺]. However, at high acid concentrations, k₅[H⁺] becomes much larger than 1, and the rate becomes independent of [H⁺] (zero-order), reaching a maximum value (Vₘₐₓ). This plateau occurs because at high [H⁺], the complex is almost entirely converted to the protonated intermediate, and the rate is limited only by the dissociation of this intermediate yu.edu.jo.
This behavior has been observed in the acid-catalyzed dissociation of the mercury(II) and the intermediate red copper(II) complexes of N,N',N'',N'''-tetrakis(2-carbamoylethyl)-1,4,8,11-tetraazacyclotetradecane (TCEC), a derivative of cyclam. Both isomers of the intermediate red Cu(II)-TCEC cation show this non-linear dependence on [H⁺], which is characteristic of saturation kinetics yu.edu.jo. This demonstrates a kinetic profile where the rate effectively "decelerates" its response to increasing catalyst concentration.
Computational and Theoretical Investigations of Copper Ii Cyclam Systems
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Bonding Analysis
Density Functional Theory (DFT) has become a primary computational tool for investigating the properties of copper(II) cyclam systems. It offers a balance between computational cost and accuracy, making it suitable for studying the geometry, electronic configuration, and bonding characteristics of these relatively large complexes. acs.orgnih.gov
Electronic Structure and Bonding Analysis: DFT provides deep insights into the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). Natural population analysis, a DFT-based method, can quantify the charge distribution, revealing that the cyclam ligand donates negative charge to the copper(II) ion upon complexation. This charge transfer is fundamental to the stability of the complex.
Furthermore, DFT is used to analyze the bonding between the copper center and the ligand's donor atoms. Studies on functionalized cyclams have shown that modifications to the macrocycle, such as N-benzylation or the introduction of an amide group, significantly alter the electronic properties and, consequently, the stability of the complex. rsc.orgresearchgate.net For example, DFT calculations have confirmed that N-benzylation tends to decrease the stability of the cupric complex, while incorporating an "oxo" function can significantly increase it. rsc.orgresearchgate.net
| Parameter | Method | Finding | Reference |
| Geometry | DFT Optimization | The six-membered chelate rings typically adopt a chair conformation. | chemrxiv.org |
| Jahn-Teller Distortion | DFT Analysis | Distortion can occur along the pendant arm axis or across the macrocycle ring. | nih.govnih.gov |
| Bonding | DFT & Natural Population Analysis | Ligand transfers electron density to the Cu(II) ion upon complexation. | |
| Structural Stability | DFT Calculations | N-benzylation decreases complex stability, while an oxo group increases it. | rsc.orgresearchgate.net |
Molecular Dynamics Simulations for Conformational Dynamics and Host-Guest Interactions
While DFT is excellent for static properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of copper(II) cyclam systems over time. MD simulations model the movement of atoms and molecules, providing a detailed picture of conformational changes and interactions with the surrounding environment. mdpi.com
Conformational Dynamics: Copper(II) cyclam complexes are not rigid; they can adopt multiple conformations in solution. nih.gov MD simulations can explore these different conformational states and the transitions between them. This is particularly important for understanding the flexibility of the cyclam ring, which has been shown to be a key factor in the kinetic lability and in vivo stability of related radiopharmaceutical compounds. nih.gov The ability of the macrocycle to distort, as seen with the Jahn-Teller effect, is a dynamic process that can be effectively modeled with MD. nih.gov
Host-Guest Interactions: MD simulations are invaluable for studying how copper(II) cyclam complexes interact with other molecules, such as biological targets like proteins or cellular membranes. researchgate.netnanobioletters.com These simulations can model the binding process at an atomic level, identifying the most stable binding modes and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the host-guest complex. researchgate.netnanobioletters.com For example, simulations have been used to explore the influence of the chelator, radionuclide, and peptide components of a cyclam-based compound on its interaction with a receptor, providing insights crucial for designing new targeted therapeutic agents. researchgate.net
Quantum Chemical Calculations for Reaction Mechanisms and Energetics
Quantum chemical calculations, particularly using DFT, are essential for mapping out the mechanisms of chemical reactions involving copper(II) cyclam complexes. diva-portal.org These methods allow researchers to identify transition states, intermediates, and products, and to calculate the energy barriers associated with each step of a reaction pathway. beilstein-journals.org
By calculating the Gibbs free energy profiles, computational chemists can determine the rate-determining step of a reaction and understand the factors that control reactivity and selectivity. diva-portal.orgbeilstein-journals.org For instance, in a copper-catalyzed aerobic oxidative coupling reaction, DFT calculations were used to evaluate a proposed cationic radical nucleophilic addition. The transformation was shown to proceed through a specific transition state with a calculated activation energy of 16.4 kcal/mol. researchgate.net Such calculations provide a detailed, step-by-step description of the reaction, offering insights that are often inaccessible through experimental means alone. beilstein-journals.orgresearchgate.net
| Investigation | Method | Key Findings | Reference |
| Reaction Pathway | DFT | Identification of transition states and intermediates. | beilstein-journals.org |
| Activation Energy | DFT | Calculation of the energy barrier for a cationic radical addition was 16.4 kcal/mol. | researchgate.net |
| Rate-Determining Step | Gibbs Free Energy Profiles | Determination of the slowest, rate-limiting step in a reaction mechanism. | beilstein-journals.org |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the spectroscopic properties of copper(II) cyclam complexes. rsc.org TD-DFT can calculate electronic excitation energies, which correspond to the absorption of light in the UV-Visible range. unifesp.brarxiv.org
The results of TD-DFT calculations are often compared with experimental UV-Vis spectra to confirm the structure of the complex in solution and to assign specific electronic transitions. nih.govunifesp.br For example, calculations on various copper(II) complexes have shown that the most intense bands in their electronic spectra arise from d→d transitions (e.g., dₓ₂-y₂ → d₂²). These theoretical predictions help to build a comprehensive understanding of the electronic structure and its relationship to the observed spectroscopic features. nih.gov The accuracy of these predictions allows for the corroboration of experimental data and provides a deeper insight into the nature of the chemical bonds within the complex. unifesp.brresearchgate.net
Supramolecular Chemistry and Self Assembly of Copper Ii Cyclam Systems
Self-Assembly of Polymeric and Extended Structures
The self-assembly of copper(II) cyclam units into polymeric and extended networks is a cornerstone of its supramolecular chemistry. These structures are typically formed through the use of bridging ligands that coordinate to the axial positions of the copper centers in adjacent macrocyclic complexes or through extensive networks of non-covalent interactions.
One-dimensional (1D) coordination polymers based on copper(II) cyclam are formed when individual complex units are linked together in a linear fashion. This can be achieved through various bridging ligands that connect the metal centers.
A notable example is the formation of a bimetallic one-dimensional polymer with the formula [{Cu(cyclam)MnCl3(H2O)2}Cl]n. researchgate.net In this structure, alternating Copper(II) cyclam units and Manganese(II) centers are linked by bridging chloride ligands. researchgate.net The copper(II) ion maintains its position within the cyclam macrocycle, which adopts the stable trans-III configuration, with the four nitrogen atoms defining the equatorial plane. The axial positions are occupied by the bridging chloride ligands, creating an elongated octahedral geometry around the copper center. researchgate.net The manganese(II) ion, in turn, is coordinated by chloride ions and water molecules in a tetrahedral environment. researchgate.net This assembly demonstrates how the [Cu(cyclam)]2+ cation can serve as a pre-organized building block for constructing extended, heterometallic chains.
The formation of such 1D polymers is not limited to halide bridges. Other ligands, such as dicarboxylates (e.g., oxalate, succinate), can also link metal centers to form chains. nih.govacademie-sciences.frnih.gov The geometry of the resulting chain—whether linear, zigzag, or helical—is dictated by the nature of the bridging ligand, its coordination mode, and the stereochemistry of the copper(II) cyclam unit. academie-sciences.frresearchgate.net
| Polymer System | Bridging Ligand | Cu(II) Coordination Geometry | Resulting Structure | Reference |
|---|---|---|---|---|
| [{Cu(cyclam)MnCl3(H2O)2}Cl]n | Chloride (Cl-) | Elongated Octahedral | 1D Bimetallic Chain | researchgate.net |
| {[Cu(succ)(tmeda)]·4H2O}n | Succinate | Distorted Square-Planar | 1D Polymeric Chain | nih.gov |
| {[(CH3)4N]2[Cu(C2O4)2] · H2O}n | Oxalate | Distorted Octahedral | 1D Helical Chain | academie-sciences.fr |
Beyond simple chains, copper(II) cyclam complexes can assemble into more complex two-dimensional (2D) and three-dimensional (3D) networks. These higher-order structures are often directed by extensive and highly specific non-covalent interactions, particularly hydrogen bonding, often involving functionalized cyclam ligands and solvent molecules. nih.gov
A prime example is observed in the crystal structures of copper(II) complexes with N-functionalized cyclam, such as 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA). nih.gov In the neutral complex, Cu(H2TETA), the uncoordinated carboxylic acid pendant arms and lattice water molecules engage in a complex web of hydrogen bonds. nih.gov This results in a linked 3D network of hydrogen-bonded species that holds the individual macrocyclic units in a highly ordered crystalline lattice. nih.gov The specific architecture of this network can vary; in one crystalline form, the hydrogen bonds create an infinite 3D framework composed of closed rings, while in another, they form both a 3D network and an infinite 1D chain within the same structure. nih.gov
The formation of these networks is critically dependent on the presence of hydrogen bond donors (like the N-H groups of the cyclam ring or protonated pendant arms) and acceptors (like the carboxylate oxygens or solvent molecules). The number and arrangement of these functional groups, along with the inclusion of solvent molecules, dictate the final dimensionality and topology of the supramolecular assembly. mdpi.com
| Complex | Key Interaction | Dimensionality | Structural Features | Reference |
|---|---|---|---|---|
| Cu(H2TETA) (Form A) | Hydrogen Bonding | 3D | Network involves 4 water molecules per complex, forming both an infinite 3D network and a 1D chain. | nih.gov |
| Cu(H2TETA) (Form B) | Hydrogen Bonding | 3D | Network involves 2 water molecules per complex, forming an infinite 3D framework of H-bonded rings. | nih.gov |
| Cu(bpba)2(H2O)(NO3) | Coordination and H-Bonding | 2D | Puckered 2D network formed by coordination, extended into 3D via hydrogen bonds. | mdpi.com |
Host-Guest Interactions with Macrocyclic Hosts (e.g., Cucurbiturils)
Copper(II) cyclam complexes can also participate in supramolecular chemistry as guests, being encapsulated within the cavities of larger macrocyclic hosts. The cucurbit[n]uril (CB[n]) family of macrocycles are particularly effective hosts for this purpose due to their rigid, hydrophobic cavities and electronegative carbonyl-lined portals that favor interactions with cationic guests.
Cucurbit chemrxiv.orguril (CB chemrxiv.org), with its large internal cavity, is capable of encapsulating metal complexes of tetraazamacrocycles like cyclam. This encapsulation is a classic example of host-guest chemistry, driven by a combination of the hydrophobic effect and ion-dipole interactions between the cationic copper(II) cyclam guest and the polar portals of the CB chemrxiv.org host.
Research has shown that the encapsulation of [Cu(cyclam)]2+ within the CB chemrxiv.org cavity has a profound effect on the stereochemistry of the cyclam ligand. The cyclam macrocycle can exist in several configurations, with the trans-III form being the most stable and common. However, upon complexation with CB chemrxiv.org, the less stable, high-energy trans-I and trans-II isomers of [Cu(cyclam)]2+ are preferentially stabilized and isolated. This stabilization is attributed to specific hydrogen bonding between the amine hydrogens of the cyclam ligand and the carbonyl groups lining the portals of the CB chemrxiv.org host, demonstrating the ability of the host cavity to selectively bind and stabilize a specific, less-favored guest conformation.
Crystal Engineering Principles Applied to Copper(II) Cyclam Systems
Crystal engineering provides a framework for designing and controlling the solid-state structures of molecular compounds. In the context of copper(II) cyclam systems, several key principles are exploited to direct their self-assembly into predictable supramolecular architectures.
Hydrogen Bonding: As a primary tool in crystal engineering, hydrogen bonding is fundamental to building extended networks of copper(II) cyclam complexes. gla.ac.uk The four secondary amine (N-H) groups of the cyclam ring are reliable hydrogen bond donors. These can interact with a wide array of acceptors, such as counter-ions (e.g., perchlorate, chloride), solvent molecules (e.g., water), or functional groups on adjacent molecules. By carefully selecting N-pendant arms with hydrogen-bonding capabilities (e.g., carboxylates, amides), it is possible to program specific recognition motifs and guide the assembly into 1D, 2D, or 3D structures. nih.govresearchgate.net
Ligand Functionalization: The deliberate modification of the cyclam backbone with pendant arms is a powerful crystal engineering strategy. These arms can introduce additional coordination sites, leading to the formation of coordination polymers, or they can introduce non-covalent interaction sites, such as the carboxyl groups in TETA that drive the formation of 3D hydrogen-bonded networks. nih.gov The length, flexibility, and chemical nature of these pendant arms are critical variables that can be tuned to control the final solid-state structure. rsc.org
Applications of Copper Ii Cyclam Complexes in Chemical Sciences
Catalysis and Electrocatalysis
The catalytic activity of Copper(II) cyclam is rooted in the accessibility of the Cu(II)/Cu(I) redox couple. The macrocyclic ligand stabilizes these oxidation states, allowing the complex to mediate electron transfer in a variety of chemical transformations.
Oxidation Reactions (e.g., Cyclohexene (B86901) Oxidation with Hydrogen Peroxide)
Copper(II) cyclam complexes have demonstrated efficacy as catalysts for oxidation reactions. A notable example is the oxidation of cyclohexene using hydrogen peroxide (H₂O₂). When the copper cyclam complex is immobilized onto a mesoporous silica (B1680970) support like SBA-16, it acts as a robust heterogeneous catalyst. nih.gov This immobilization offers the advantages of easy separation and potential reusability over homogeneous catalysts. nih.gov
In a typical reaction, the Cu(II)-Cyclam-SBA-16 catalyst can achieve a cyclohexene conversion of up to 77.8% after 13 hours. nih.gov The primary products of this reaction are cyclohexenol (B1201834) and 3-hydroperoxycyclohex-1-ene, indicating high selectivity. nih.gov The catalytic mechanism is believed to involve the copper species cycling between its Cu(II) and Cu(I) oxidation states, facilitating the decomposition of hydrogen peroxide and the subsequent oxidation of the alkene. nih.gov
| Reaction Time (hours) | Cyclohexene Conversion (%) | Major Products |
|---|---|---|
| 13 | 77.8 | Cyclohexenol, 3-hydroperoxycyclohex-1-ene |
Selective Catalytic Reduction (SCR) of Nitrogen Oxides
The selective catalytic reduction (SCR) of nitrogen oxides (NOx) is a critical technology for pollution control. While various copper-based catalysts, particularly copper-exchanged zeolites, are extensively used and studied for this application, there is a lack of specific research literature detailing the use of the discrete molecular complex, copper;1,4,8,11-tetrazacyclotetradecane, for the SCR of NOx. The majority of research in this area focuses on copper ions supported on solid-state materials rather than on macrocyclic complexes in either homogeneous or heterogeneous systems.
Carbon Dioxide Reduction Electrocatalysis
The electrochemical reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a key area of sustainable energy research. Copper(II) cyclam has been investigated as a homogeneous electrocatalyst for this transformation. researchgate.netresearchgate.netunl.pt Studies show that Cu(II)-cyclam can catalyze the reduction of CO₂ to carbon monoxide (CO) on a glassy carbon electrode in aqueous buffer solutions (e.g., tris-HCl buffer, pH 8.45). researchgate.netresearchgate.net
A significant advantage of the Cu(II)-cyclam catalyst is its ability to operate at a potential close to the thermodynamic potential for CO₂ reduction (−0.75 V vs. Ag/AgCl), which is a much lower overpotential than that required by the more commonly studied Ni(II)-cyclam (−1.18 V). researchgate.net However, the practical application of Cu(II)-cyclam is hampered by a major drawback: the Cu(I)-cyclam intermediate, which is the active catalytic species, is unstable and prone to demetalation (loss of the copper ion from the ligand). researchgate.netresearchgate.netunl.pt This instability leads to a rapid loss of catalytic activity. researchgate.netresearchgate.net
To address this instability, researchers have synthesized derivatives such as propylene (B89431) cross-bridged cyclam (PCB-cyclam). While the resulting Cu(II)-PCB-cyclam complex shows much-improved stability against demetalation, it exhibits poor CO₂ reduction activity. researchgate.netresearchgate.net This reduced activity is attributed to its redox potential being too positive to effectively drive CO₂ reduction. researchgate.netunl.pt Further modification with diacetate groups (Cu(II)-PCB-TE2A) results in a more suitable redox potential but introduces steric hindrance that prevents the CO₂ molecule from efficiently interacting with the catalytic center. researchgate.netresearchgate.netunl.pt These findings highlight a critical challenge in catalyst design: the need to balance redox potential, chemical stability, and stereochemical accessibility. researchgate.netresearchgate.net
| Catalyst | Cu(II)/Cu(I) Reduction Potential (V vs. Ag/AgCl) | CO₂ Reduction Onset Potential (V vs. Ag/AgCl) | Stability Issue |
|---|---|---|---|
| Cu(II)-cyclam | -0.85 | ~ -0.7 | Severe demetalation |
| Cu(II)-PCB-cyclam | -0.50 | N/A (poor activity) | Greatly mitigated demetalation |
| Cu(II)-PCB-TE2A | -0.88 | N/A (marginal activity) | Suppressed demetalation |
Sensor Development for Chemical Species (Non-Biological Targets)
The well-defined coordination environment and redox activity of the copper center in the cyclam complex make it a versatile platform for designing chemical sensors.
Detection of Specific Ions (e.g., Cupric Ions)
In the context of detecting cupric ions (Cu²⁺), it is primarily the unmetalated cyclam ligand, or its functionalized derivatives, that acts as the sensor, rather than the pre-formed Copper(II) cyclam complex. The detection mechanism relies on the selective binding of the target Cu²⁺ ion by the cyclam macrocycle. unl.ptrsc.org This binding event forms the stable [Cu(cyclam)]²⁺ complex, which can be monitored through various analytical techniques, such as fluorescence spectroscopy. unl.pt For example, when cyclam is functionalized with fluorescent groups (fluorophores), the coordination of a Cu²⁺ ion can cause a significant quenching of the fluorescence signal due to the paramagnetic nature of the copper(II) center. unl.pt
Interestingly, once the Copper(II) cyclam complex is formed, it can itself be used as a "turn-on" fluorescent probe for other chemical species, such as hydrogen sulfide (B99878) (H₂S). In this secondary application, the sulfide anion displaces the copper ion from the complex, releasing the fluorescent ligand and restoring its emission. researchgate.net This demonstrates a cascade sensing strategy where the formation of the complex is the first sensing event (for Cu²⁺) and its subsequent reaction is the second (for H₂S). researchgate.net
Mechanistic Principles in Nitroxyl (B88944) (HNO) Sensing
Copper(II) cyclam complexes are highly effective as reaction-based sensors for nitroxyl (HNO), a reactive nitrogen species with important biological roles. The sensing mechanism involves the reduction of the paramagnetic Cu(II) center to diamagnetic Cu(I) by HNO. This change in the metal's electronic and magnetic properties can be coupled to a fluorescent reporter to generate a "turn-on" signal.
The reactivity and selectivity of the sensor are governed by several key mechanistic principles:
Redox Potential : The Cu(II)/Cu(I) redox potential of the complex is a critical factor. The potential must be sufficiently positive to be readily reduced by HNO. For example, in a series of Cu(II)-cyclam derivatives, only the complex with the most positive reduction potential, [CuII(14-N4-Ts)(OTf)₂], was effectively reduced by HNO. chemrxiv.orgescholarship.org
Inner-Sphere Mechanism : The reaction proceeds through an inner-sphere mechanism, meaning that HNO must first bind directly to the copper center to form an intermediate complex. rsc.org This initial binding step is crucial for the subsequent electron transfer. rsc.org
Steric and Electronic Effects : Substituents on the cyclam ring can modulate the sensor's performance. Steric hindrance around the copper center can impede the initial binding of HNO, reducing the reaction rate. Electronic effects of the substituents can tune the redox potential of the complex, thereby influencing the thermodynamic driving force for the reaction. rsc.org Quantum chemical studies have revealed that steric effects are often the primary factor, provided the redox potential is sufficient for the reaction to occur. rsc.org
Reversibility and Ligand Design : For a sensor to be reusable, the resulting Cu(I) complex must be stable against demetalation but also capable of being re-oxidized to the Cu(II) state by ambient oxygen. nih.govmdpi.com By replacing two of the nitrogen donors in the cyclam ring with softer sulfur atoms (creating a mixed thia/aza 14-N₂S₂ ligand), researchers have developed a reusable HNO sensor. chemrxiv.orgnih.govmdpi.com The sulfur atoms help stabilize the Cu(I) state, and the complex undergoes a favorable conformational change upon reduction that allows it to be oxidized back to the active Cu(II) sensor. nih.govmdpi.com
Advanced Materials and Nanostructures
Metallomesogens and Liquid Crystalline Properties
Metallomesogens are metal-containing compounds that exhibit liquid crystalline (mesomorphic) behavior, combining the properties of both metal complexes and liquid crystals. ucl.ac.uk Copper(II) cyclam has been successfully incorporated into such materials, leading to novel metallomesogens with interesting phase behavior and magnetic properties.
One notable example is the complex Cu(cyclam)(L)₂₂, where L is 4-hexadecyloxypyridine. nih.gov This compound demonstrates thermotropic liquid crystalline behavior, meaning it transitions into different phases upon changes in temperature. The synthesis of this dark-purple, powdery metallomesogen involves a multi-step process. nih.govrsc.org
The liquid crystalline properties of this copper(II) cyclam complex have been characterized using differential scanning calorimetry (DSC) and polarized optical microscopy (POM). nih.govrsc.org DSC analysis reveals distinct phase transitions. nih.gov Upon heating, the crystalline solid melts into a liquid crystalline phase at 42.3 °C. It then undergoes a transition to another mesophase at 81.3 °C, before finally becoming an isotropic liquid at 111.7 °C. nih.gov The formation of a stable mesophase is confirmed by the observation of characteristic optical textures under POM upon cooling. rsc.org
Furthermore, magnetic susceptibility measurements of this complex show a magnetic moment of 1.7 Bohr magnetons, which is consistent with a mononuclear copper(II) complex in a distorted octahedral geometry. nih.govrsc.org These findings underscore the potential of copper(II) cyclam-based metallomesogens in the development of advanced display devices and sensors due to their combined magnetic and liquid crystalline properties. nih.govrsc.org
| Phase Transition | Temperature (°C) | Enthalpy Change (ΔH) |
| Crystal-to-Mesophase | 42.3 | +38.4 kJ mol⁻¹ |
| Mesophase-to-Mesophase | 81.3 | - |
| Mesophase-to-Isotropic Liquid | 111.7 | +31.4 kJ mol⁻¹ |
Functionalization of Nanoparticles and Colloidal Systems
Applications in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The incorporation of metalloligands, such as copper(II) cyclam derivatives, into MOF structures can introduce unique functionalities and enhance their performance in various applications.
A significant development in this area is the synthesis of two robust, three-dimensional porous zirconium-based MOFs, designated as VPI-100(Cu) and VPI-100(Ni), using a copper(II) cyclam-based linker. chemrxiv.org These frameworks are assembled from eight-connected Zr₆ clusters and the metallocyclam linkers. chemrxiv.org A key feature of these MOFs is that the cyclam core retains its accessible axial coordination sites, which allows for interactions with guest molecules and preserves the electronic properties of the parent cyclam ring. chemrxiv.org
The VPI-100 MOFs exhibit exceptional chemical stability across a wide pH range and in various organic and aqueous solvents. chemrxiv.org They also demonstrate a high capacity for carbon dioxide uptake, adsorbing up to approximately 9.83 wt% at 273 K and 1 atm. chemrxiv.org
Q & A
Q. How can copper(II)-cyclam complexes be synthesized under mild conditions, and what factors influence their stability?
Neutral copper(II)-cyclam complexes can be synthesized at room temperature using derivatives like 1,4,8,11-tetraazacyclotetradecane-1,8-di(methanephosphonic acid) (CB-TE2P) or 1,4,8,11-tetraazacyclotetradecane-1-(methanephosphonic acid)-8-(methanecarboxylic acid) (CB-TE1A1P). The choice of pendant arms (e.g., phosphonic vs. carboxylic acid groups) significantly impacts thermodynamic stability and kinetic inertness. Room-temperature synthesis minimizes decomposition risks, making these ligands suitable for biomedical applications .
Q. What spectroscopic and electrochemical methods are essential for characterizing copper-cyclam complexes?
Cyclic voltammetry (CV) is critical for assessing redox behavior, particularly for distinguishing copper(II/III) transitions. X-ray crystallography provides structural insights, such as square-planar geometry in copper(II) complexes, while UV-Vis spectroscopy monitors ligand-to-metal charge transfer bands. Electrochemical studies on nickel(II) analogs (e.g., 1,4,8,11-tetraazacyclotetradecane-5,7-dione complexes) highlight the importance of comparative analyses to infer copper complex behavior .
Q. How do unmodified cyclam ligands compare to substituted derivatives in copper(II) chelation efficiency?
Unmodified cyclam exhibits slow Cu²⁺ complexation kinetics due to rigid macrocyclic geometry. Substitutions with pendant arms (e.g., phosphonic or carboxylate groups) enhance chelation rates by preorganizing the ligand for metal binding. For instance, CB-TE2P derivatives achieve faster Cu²⁺ incorporation while retaining stability, making them superior for radiopharmaceutical applications .
Advanced Research Questions
Q. How can structural modifications of cyclam derivatives reconcile contradictions in thermodynamic vs. kinetic stability for in vivo applications?
While TETA (1,4,8,11-tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid) shows high thermodynamic stability in vitro, its in vivo instability arises from competitive metal ion interactions. Cross-bridged analogs like CB-TE2A improve kinetic inertness by rigidifying the macrocycle, preventing metal dissociation. Phosphonic acid substitutions further optimize both stability and chelation kinetics, as demonstrated in serum stability assays .
Q. What mechanistic insights guide the design of copper-cyclam complexes for catalytic oxygen-evolution reactions (OER)?
Mononuclear copper complexes like Cu(TMC)(H₂O)₂ (TMC = tetramethyl-cyclam) exhibit high OER activity in neutral aqueous solutions due to axial water coordination facilitating O–O bond formation. Structural studies reveal that planar N₄ coordination and labile axial ligands are critical for catalytic turnover. Electrochemical and DFT analyses are recommended to probe intermediates during OER .
Q. How do disubstituted cyclam derivatives influence coordination geometry and reactivity in copper complexes?
1,8-Disubstituted cyclam derivatives (e.g., dibutyl or dicarboxymethyl) retain square-planar N₄ coordination but introduce steric effects that modulate axial ligand binding. Crystallographic data show carboxylate oxygens occupying elongated axial positions, while alkyl substituents enhance kinetic stability against acid dissociation. Such modifications are pivotal for tuning redox properties and ligand-field strength .
Q. What strategies address discrepancies in copper complex stability reported across different experimental conditions?
Conflicting stability data often arise from variations in pH, competing ions (e.g., Zn²⁺), or assay methodologies. For example, TETA’s stability in human serum may not extrapolate to in vivo models due to biodistribution factors. Systematic studies using isotopically labeled copper (e.g., ⁶⁴Cu/⁶⁷Cu) and competitive binding assays (e.g., with EDTA or albumin) are essential for cross-validation .
Q. How can molecular modeling predict the reactivity of trans-disubstituted cyclam derivatives?
Molecular modeling based on X-ray-derived electrostatic potentials and density functional theory (DFT) calculations can elucidate reaction pathways for trans-disubstituted cyclam synthesis. For example, the reactivity of the tricyclic intermediate 1,4,8,11-tetraazatricyclo[9.3.1.1⁴,⁸]hexadecane is governed by steric and electronic effects at nitrogen centers, guiding selective alkylation and hydrolysis steps .
Q. What role do copper-cyclam complexes play in modulating amyloid-beta (Aβ) copper interactions in Alzheimer’s disease research?
Cyclam derivatives with optimized kinetics can sequester Cu²⁺ from Aβ peptides, reducing reactive oxygen species (ROS) generation. Ligands like CB-TE2P achieve rapid Cu²⁺ binding, outperforming unmodified cyclam. Pulse radiolysis and stopped-flow kinetics are recommended to quantify Cu²⁺ removal rates from Aβ .
Q. How do tetraazamacrocycles enable the stabilization of uncommon copper oxidation states (e.g., Cu³⁺) for mechanistic studies?
Trivalent copper complexes with methyl-substituted cyclam (e.g., 1,4,8,11-tetramethyl-cyclam) are stabilized via pulse radiolysis and electrochemical methods. These studies reveal redox potentials and ligand-field effects critical for understanding copper-mediated electron transfer in biological and catalytic systems .
Methodological Recommendations
- Contradiction Analysis : Compare in vitro stability assays (e.g., serum incubation) with in vivo biodistribution studies using radiolabeled complexes.
- Structural Characterization : Combine X-ray crystallography with EXAFS to resolve axial ligand interactions in solution.
- Kinetic Profiling : Use stopped-flow spectrophotometry to quantify Cu²⁺ binding rates under physiological conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
